2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide
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Overview
Description
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a sulfonamide group and a phenylsulfanyl methyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with 4-[(phenylsulfanyl)methyl]phenylamine to yield the final product. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the use of high-purity reagents and solvents to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, which have various applications in different fields.
Scientific Research Applications
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The benzisothiazole ring plays a crucial role in its binding affinity and specificity. The sulfonamide group enhances its solubility and bioavailability, making it an effective agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: An organic compound with antimicrobial properties.
Saccharin: A sweetening agent with a similar benzisothiazole structure.
1,2-Benzisothiazol-3(2H)-one: A compound used in the synthesis of antifungal agents.
Uniqueness
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE is unique due to its combination of a benzisothiazole ring with a sulfonamide group and a phenylsulfanyl methyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C22H18N2O4S2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H18N2O4S2/c25-21(14-24-22(26)19-8-4-5-9-20(19)30(24,27)28)23-17-12-10-16(11-13-17)15-29-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,25) |
InChI Key |
DGJBTZBKVBLNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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